A Senior Application Scientist's Guide to 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid: Physicochemical Properties and Strategic Applications
A Senior Application Scientist's Guide to 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid: Physicochemical Properties and Strategic Applications
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physicochemical properties of 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid (CAS No. 874219-56-4), a sophisticated bifunctional reagent pivotal in modern organic synthesis and medicinal chemistry. This document moves beyond a simple data sheet, offering in-depth analysis of the compound's structural characteristics, spectroscopic profile, solubility, and stability. By grounding technical data with field-proven insights, we aim to explain the causality behind experimental choices, empowering researchers to leverage this molecule's full potential in complex synthetic pathways, particularly in the context of palladium-catalyzed cross-coupling reactions.
Introduction: A Strategically Designed Synthetic Building Block
In the landscape of synthetic chemistry, efficiency and control are paramount. 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid is a testament to rational molecular design, incorporating three distinct and strategically important functional groups onto a single phenyl ring.
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The Boronic Acid Moiety: This group is the reactive handle for the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds.
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The Nitro Group: As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic properties of the aromatic ring, impacting the reactivity of the boronic acid. Furthermore, it serves as a versatile synthetic precursor, readily reducible to an amine for subsequent derivatization.
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The Cbz-Protected Amine: The benzyloxycarbonyl (Cbz or Z) group is a robust and well-established protecting group for amines.[1] It is stable to a wide range of reaction conditions, including those typically employed in Suzuki-Miyaura couplings, yet can be cleanly removed via methods like catalytic hydrogenolysis.[2][3]
A thorough understanding of the interplay between these functionalities, as dictated by the compound's core physicochemical properties, is not merely academic—it is a prerequisite for reproducible, high-yielding, and scalable synthetic success.
Core Physicochemical & Structural Data
The fundamental properties of a reagent are the foundation of its utility and reliability. All experimental design must begin with an accurate understanding of these core parameters.
Table 1: Key Physicochemical Properties of 3-(Benzyloxycarbonylamino)-5-nitrophenylboronic acid
| Property | Value | Source(s) |
| CAS Number | 874219-56-4 | [4] |
| Molecular Formula | C₁₄H₁₃BN₂O₆ | [4] |
| Molecular Weight | 316.08 g/mol | [4] |
| Appearance | Typically an off-white to yellow solid/powder | Inferred from similar compounds |
| Purity | ≥98% (Typical) | [4] |
| Melting Point | Data not consistently available in public literature |
Expertise & Experience: The absence of a consistently reported melting point in commercial or academic literature is not uncommon for complex boronic acids. These molecules have a propensity to dehydrate upon heating to form cyclic boroxine anhydrides, which can lead to broad or inconsistent melting behavior. Therefore, purity should be rigorously assessed by spectroscopic methods rather than relying solely on melting point.
Spectroscopic Profile: The Molecular Fingerprint
Spectroscopic analysis is non-negotiable for confirming the structural identity and purity of any starting material.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is the primary tool for routine structural verification. The expected spectrum in a solvent like DMSO-d₆ would display a series of characteristic resonances:
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δ ~10.0-10.5 ppm (singlet, 1H): The amide N-H proton.
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δ ~8.0-8.5 ppm (broad singlet, 2H): The exchangeable protons of the boronic acid, B(OH)₂.
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δ ~7.8-8.2 ppm (multiplets, 3H): The three protons on the substituted nitrophenyl ring.
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δ ~7.3-7.5 ppm (multiplet, 5H): The five protons of the benzyl group phenyl ring.
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δ ~5.2 ppm (singlet, 2H): The methylene protons (CH₂) of the Cbz protecting group.
Trustworthiness through Self-Validation: The integration of these peak areas must correspond to the proton count. The presence of significant unassigned peaks or deviations in the expected integration ratios is a clear indicator of impurities that could compromise subsequent reactions.
Mass Spectrometry (MS) and Infrared (IR) Spectroscopy
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MS: Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight, typically showing the [M-H]⁻ ion in negative mode.
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IR: The IR spectrum provides a quick check for the key functional groups, with characteristic stretching frequencies for N-H (amide), C=O (carbamate), N-O (nitro), and B-O (boronic acid).
Solubility Profile: Dictating Reaction Conditions
Solubility is a critical, practical parameter that directly influences the choice of reaction solvent and overall success of a synthetic transformation.
Table 2: Qualitative Solubility Profile
| Solvent | Expected Solubility | Rationale / Application Context |
| DMSO, DMF | Soluble | Common aprotic polar solvents for dissolving complex organic molecules. |
| THF, Dioxane | Soluble to Moderately Soluble | Frequently used as the primary organic solvent in Suzuki-Miyaura reactions. |
| Methanol, Ethanol | Sparingly Soluble | The solubility of nitro-substituted benzoic acid derivatives is often high in these solvents.[5] |
| Water | Insoluble | Often used as a co-solvent with THF or dioxane in Suzuki couplings to aid in dissolving the inorganic base. |
| Toluene | Sparingly Soluble | Can be used, but solubility may be limited. |
| Hexanes, Diethyl Ether | Insoluble | Non-polar solvents are generally poor choices for this highly functionalized molecule. |
Causality in Experimental Choice: For a Suzuki-Miyaura coupling, a solvent system must be chosen that dissolves the boronic acid, the halide coupling partner, and the palladium catalyst complex. A common and effective choice is a mixture, such as Dioxane/Water or THF/Water. The aqueous phase is essential for dissolving the inorganic base (e.g., K₂CO₃, K₃PO₄) which is required to activate the boronic acid for the transmetalation step in the catalytic cycle.[6]
Stability and Storage: Preserving Reagent Integrity
Boronic acids require careful handling and storage to prevent degradation. The primary pathway for degradation is the intermolecular dehydration to form a cyclic trimer known as a boroxine.
Storage Protocol:
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Temperature: Store refrigerated at 2-8 °C.
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Atmosphere: Store under a dry, inert atmosphere (Argon or Nitrogen) to prevent moisture-driven degradation.
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Container: Use a tightly sealed container in a desiccator.
Experimental Workflow: Quality Control for Stored Reagent To ensure the integrity of a reagent batch over time, a periodic quality control check is advisable.
Caption: A self-validating workflow for assessing the long-term stability of the boronic acid reagent.
Mechanistic Context: The Suzuki-Miyaura Coupling
This reagent is purpose-built for the Suzuki-Miyaura reaction. Understanding its role in the catalytic cycle is key to troubleshooting and optimization.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Authoritative Grounding & Field Insight: The transmetalation step is where 3-(benzyloxycarbonylamino)-5-nitrophenylboronic acid (R²-B(OH)₂) enters the cycle. This step is critically dependent on activation by a base, which converts the neutral boronic acid into a more nucleophilic boronate species (R²-B(OR)₃⁻), facilitating the transfer of the aryl group to the palladium center.[6] While some literature has explored using nitroarenes themselves as coupling partners, this involves cleavage of the Ar-NO₂ bond and is a distinct, non-standard mechanism.[7][8] In a conventional Suzuki coupling with an aryl halide, the nitro group on the boronic acid partner is a spectator that remains intact and serves to electronically modify the ring.[9]
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Activity. Chemistry – A European Journal, 16(41), 12440-12445.
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 3, 2026, from [Link]
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Reddit. (2019). How resistant are Suzuki couplings to nitro groups? r/chemhelp. Retrieved February 3, 2026, from [Link]
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Yadav, M. R., Nagaoka, M., Kashihara, M., Zhong, R.-L., Miyazaki, T., Sakaki, S., & Nakao, Y. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Journal of the American Chemical Society, 139(28), 9423–9426. [Link]
- Zhang, C., Wang, Z., & Li, Y. (2014). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Canadian Journal of Chemical Engineering, 92(6), 1102-1106.
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Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved February 3, 2026, from [Link]
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